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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Octyloxy)aniline is an aromatic amine with potential applications in pharmaceutical and

materials science research. As with any compound intended for these applications,

comprehensive characterization is crucial to determine its identity, purity, and physicochemical

properties. This document provides a detailed overview of the key analytical techniques and

corresponding protocols for the characterization of 2-(Octyloxy)aniline.

The methodologies outlined below are based on established analytical principles for aniline

derivatives. While specific quantitative data for 2-(Octyloxy)aniline is not readily available in

public literature, this guide provides the necessary frameworks to generate this data

experimentally.

Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of

2-(Octyloxy)aniline. This typically involves a combination of chromatographic and

spectroscopic techniques to assess purity and elucidate the chemical structure, along with

thermal analysis to determine its physical properties.

Key Analytical Techniques:
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High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and

quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for purity analysis and

structural confirmation through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous

structure elucidation, providing detailed information about the carbon-hydrogen framework.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups

present in the molecule.

Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting

point and to assess thermal stability.

Quantitative Data Summary
The following tables present expected or typical data for 2-(Octyloxy)aniline based on the

analysis of similar compounds. It is critical to note that these values are estimates and must be

confirmed through experimental analysis of a purified sample of 2-(Octyloxy)aniline.

Table 1: Chromatographic Data (Predicted)

Parameter Technique Expected Value

Retention Time (t R ) HPLC
To be determined

experimentally

Retention Index (RI) GC
To be determined

experimentally

Molecular Ion (m/z) MS 221.1779 [M]+

Major Fragments (m/z) MS
To be determined

experimentally

Table 2: Spectroscopic Data (Predicted)
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Parameter Technique
Expected Chemical Shifts
(δ) / Peaks (cm-1)

1H NMR 400 MHz, CDCl3

Aromatic protons: ~6.7-7.2

ppm; -OCH2-: ~3.9-4.1 ppm; -

NH2: ~3.5-4.5 ppm (broad);

Alkyl chain: ~0.8-1.8 ppm

13C NMR 100 MHz, CDCl3

Aromatic carbons: ~110-150

ppm; -OCH2-: ~68-70 ppm;

Alkyl chain: ~14-32 ppm

FTIR KBr Pellet

~3400-3500 cm-1 (N-H

stretch); ~3000-3100 cm-1 (Ar

C-H stretch); ~2850-2950 cm-1

(Alkyl C-H stretch); ~1600-

1620 cm-1 (N-H bend); ~1500

cm-1 (Ar C=C stretch); ~1230-

1260 cm-1 (Ar-O stretch)

Table 3: Thermal Analysis Data (Reference)

Parameter Technique
Reference Value (4-
(Octyloxy)aniline)[1]

Melting Point DSC 35-39 °C[1]

Boiling Point - 336 °C[1]

Note: The melting and boiling points provided are for the isomeric compound 4-

(Octyloxy)aniline and should be used as a rough estimate for 2-(Octyloxy)aniline.

Experimental Protocols
The following are detailed protocols for the analytical characterization of 2-(Octyloxy)aniline.

High-Performance Liquid Chromatography (HPLC)
This method is designed for the purity determination of 2-(Octyloxy)aniline.
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Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Autosampler and data acquisition software

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shape improvement)

2-(Octyloxy)aniline sample

Procedure:

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 2-
(Octyloxy)aniline in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute

as necessary to fall within the linear range of the detector.

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). If

needed, add 0.1% TFA or formic acid to both solvents to improve peak symmetry. Degas the

mobile phase before use.

Chromatographic Conditions:

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

Mobile Phase: Acetonitrile:Water (70:30 v/v)

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25 °C
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Detection Wavelength: 240 nm and 280 nm

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the sample and record the chromatogram.

Data Processing: Integrate the peaks and calculate the purity of 2-(Octyloxy)aniline based

on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and purity assessment of 2-(Octyloxy)aniline.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Autosampler and data acquisition software

Reagents:

Helium (carrier gas, 99.999% purity)

Dichloromethane or Ethyl Acetate (GC grade)

2-(Octyloxy)aniline sample

Procedure:

Sample Preparation: Prepare a dilute solution of 2-(Octyloxy)aniline (e.g., 100 µg/mL) in

dichloromethane or ethyl acetate.

GC-MS Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1.0 mL/min
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Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes

Ramp: 10 °C/min to 280 °C

Hold: 5 minutes at 280 °C

Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-400

Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

Data Processing: Identify the peak corresponding to 2-(Octyloxy)aniline based on its

retention time and mass spectrum. Analyze the fragmentation pattern to confirm the

structure. Calculate purity based on the peak area percentage in the TIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides the methodology for the structural elucidation of 2-(Octyloxy)aniline.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Reagents:

Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

2-(Octyloxy)aniline sample

Procedure:
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Sample Preparation: Dissolve 5-10 mg of 2-(Octyloxy)aniline in approximately 0.7 mL of

CDCl3 in a clean, dry NMR tube.

Acquisition of ¹H NMR Spectrum:

Tune and shim the spectrometer.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds.

Acquisition of ¹³C NMR Spectrum:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Data Processing:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal

(77.16 ppm for CDCl3 in ¹³C).

Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C

spectra based on expected values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the identification of functional groups in 2-(Octyloxy)aniline.

Instrumentation:

FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press)

Reagents:
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Potassium bromide (KBr), spectroscopic grade (if using KBr pellet method)

2-(Octyloxy)aniline sample

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2-(Octyloxy)aniline with

approximately 100 mg of dry KBr using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure

to form a transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Differential Scanning Calorimetry (DSC)
This protocol is to determine the melting point and assess the thermal stability of 2-
(Octyloxy)aniline.

Instrumentation:

Differential Scanning Calorimeter

Aluminum DSC pans and lids

Reagents:
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High-purity indium (for calibration)

Nitrogen (purge gas)

2-(Octyloxy)aniline sample

Procedure:

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an

indium standard.

Sample Preparation: Accurately weigh 2-5 mg of 2-(Octyloxy)aniline into an aluminum DSC

pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

Analysis:

Place the sample and reference pans in the DSC cell.

Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

Temperature Program:

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above

the melting point (e.g., 100 °C).

Data Processing: Analyze the resulting thermogram to determine the onset and peak

temperatures of the melting endotherm.
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Caption: Overall workflow for the analytical characterization of 2-(Octyloxy)aniline.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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